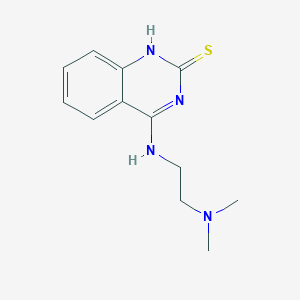

4-((2-(二甲氨基)乙基)氨基)喹唑啉-2(1H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione" is a quinazoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. They are known to interact with various biological targets and have been explored for their antitumor, antimicrobial, and receptor antagonist properties .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the cyclization of appropriate precursors, such as carboxyamidines, with catalysts like T1Cl4, as seen in the synthesis of 2-(N,N-diethylamino)-4-aminoquinazoline derivatives . Another approach includes the condensation of ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate with isothiocyanates to yield 3-substituted quinazolinones . The synthesis of 2,4-diaminoquinazolines starts from methyl 2-tetralone-3-carboxylates, followed by condensation, thiation, and amination processes . However, the specific synthesis route for "4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences their electronic properties. For instance, the molecular geometry and stability of a novel quinazoline derivative were analyzed using X-ray crystallography and quantum chemical calculations, revealing the importance of intra- and intermolecular interactions . These interactions, including hydrogen bonding and π-π stacking, contribute to the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including lithiation, which allows for further functionalization. For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated and then react with electrophiles to yield 2-substituted derivatives . The reactivity of these compounds can be influenced by the substituents present on the quinazoline ring, as seen in the synthesis of 2-(N,N-diethylamino)-4-aminoquinazoline derivatives, which decompose into quinazolones under hydrolytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. The basicity and hydrolysis rates of these compounds can be influenced by substituents on the quinazoline ring, as demonstrated by the determination of pKa values and hydrolysis rates for various 2-(N,N-diethylamino)-4-aminoquinazoline derivatives . Additionally, the presence of dimethylamino groups can affect the electronic properties and potential biological activity, as seen in the discovery of 4-(dimethylamino)quinazoline based antagonists for the melanin-concentrating hormone receptor 1 .

科学研究应用

合成和抗菌活性

新型取代的喹唑啉衍生物表现出显著的抗菌性能。这些化合物(包括 4-((2-(二甲氨基)乙基)氨基)喹唑啉-2(1H)-硫酮衍生物)使用各种光谱方法合成和表征。它们对一系列病原体表现出有效的抗菌和抗真菌活性,在某些情况下优于标准药物 (Chaitanya 等人,2018)。

抗肿瘤特性

合成和细胞毒性活性

合成了喹唑啉衍生物并评估了它们对各种癌细胞系的细胞毒性,包括小鼠 P388 白血病和人 Jurkat 白血病。许多化合物表现出有效的细胞毒性,IC50 值小于 10 nM,表明它们作为抗肿瘤剂的潜力 (Deady 等人,2003)。

苯并[h]喹唑啉-4(3H)-酮的抗肿瘤特性

合成了苯并[h]喹唑啉-4(3H)-酮的衍生物并研究了它们的抗肿瘤特性。这些化合物在抗癌研究中显示出前景,表明这些喹唑啉衍生物的治疗潜力 (Markosyan 等人,2014)。

药理筛选

设计、合成和药理筛选

合成了一系列新的喹唑啉衍生物,并筛选了它们的抗菌、镇痛和抗炎特性。该研究突出了构效关系,表明某些取代基对生物活性很重要 (Dash 等人,2017)。

未来方向

作用机制

Target of Action

Quinazoline derivatives have been found to interact with a variety of biological targets. They are known to be key building blocks in the synthesis of remedial drugs for heart disease and hypertension . They have also been used in the treatment of various diseases due to their wide range of biological activities .

Mode of Action

The exact mode of action can vary depending on the specific quinazoline derivative and its biological target. For instance, some quinazoline derivatives have been found to have anti-inflammatory and analgesic effects .

Biochemical Pathways

Quinazoline derivatives can affect a variety of biochemical pathways. For example, they have been found to inhibit enzymes such as α-amylase and α-glucosidase .

Pharmacokinetics

The pharmacokinetics of quinazoline derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action

The result of a quinazoline derivative’s action can depend on its specific biological target and mode of action. For example, some derivatives have been found to have analgesic and anti-inflammatory effects .

Action Environment

The action of quinazoline derivatives can be influenced by various environmental factors. For example, the presence of alcohol amines has been found to catalyze the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water .

属性

IUPAC Name |

4-[2-(dimethylamino)ethylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-16(2)8-7-13-11-9-5-3-4-6-10(9)14-12(17)15-11/h3-6H,7-8H2,1-2H3,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVYBFXLIOBVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)